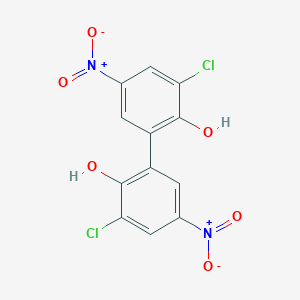
6,6/'-Dichloro-4,4/'-dinitro-O,O/'-biphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol: is a chemical compound with the molecular formula C12H6Cl2N2O6 and a molecular weight of 345.092 . It is characterized by the presence of two chlorine atoms and two nitro groups attached to a biphenyl structure, which consists of two benzene rings connected by a single bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol typically involves the nitration of 6,6’-dichloro-O,O’-biphenol. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl structure .
Industrial Production Methods: Industrial production of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: It can be used in the design and synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol involves its interaction with specific molecular targets. The nitro groups and chlorine atoms play a crucial role in its reactivity and interactions with biological molecules. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components and affect biological pathways .
Comparaison Avec Des Composés Similaires
- 4,4’-Dichloro-6,6’-dinitro-O,O’-biphenol
- 3,3’-Dichloro-5,5’-dinitro-(1,1’-biphenyl)-2,2’-diol
Uniqueness: 6,6’-Dichloro-4,4’-dinitro-O,O’-biphenol is unique due to the specific positioning of the chlorine and nitro groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in various fields .
Propriétés
Numéro CAS |
15595-24-1 |
|---|---|
Formule moléculaire |
C12H6Cl2N2O6 |
Poids moléculaire |
345.09 g/mol |
Nom IUPAC |
2-chloro-6-(3-chloro-2-hydroxy-5-nitrophenyl)-4-nitrophenol |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-9-3-5(15(19)20)1-7(11(9)17)8-2-6(16(21)22)4-10(14)12(8)18/h1-4,17-18H |
Clé InChI |
JMDGYNMVECCCBV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
15595-24-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















